N-[2-(4-methoxyphenyl)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities .
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps. One common method includes the cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines . Industrial production methods often involve the use of catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential as an anti-inflammatory and antibacterial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes and pathways. For instance, it may inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By suppressing these enzymes, the compound can reduce the production of inflammatory mediators such as prostaglandins . Additionally, it may interact with DNA and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
- 6-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide These compounds share structural similarities but differ in their specific functional groups and biological activities. N-[2-(4-methoxyphenyl)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the resulting pharmacological properties .
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-5-4-12-26-19(14)24-20-17(22(26)28)13-18(25(20)2)21(27)23-11-10-15-6-8-16(29-3)9-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,23,27) |
InChI Key |
SGVMFCPZYSIKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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